Home > Products > Screening Compounds P59139 > Linaprazan mesylate
Linaprazan mesylate - 855998-67-3

Linaprazan mesylate

Catalog Number: EVT-273039
CAS Number: 855998-67-3
Molecular Formula: C22H30N4O5S
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linaprazan mesylate is a bio-active chemical.
Overview

Linaprazan mesylate is a potent proton pump inhibitor developed primarily for the treatment of acid-related gastrointestinal disorders. It functions by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, which is crucial for gastric acid secretion. This compound is classified under the category of proton pump inhibitors and has shown promise in clinical applications due to its ability to effectively reduce gastric acid production.

Source

Linaprazan mesylate, also known by its developmental code AZD0865, was initially developed by AstraZeneca. The compound has been the subject of various studies and clinical trials aimed at evaluating its efficacy and safety in managing conditions like gastroesophageal reflux disease and peptic ulcers .

Classification

Linaprazan mesylate is classified as a proton pump inhibitor, which are drugs that block the proton pump in the stomach lining, thereby decreasing gastric acid secretion. This classification places it alongside other well-known medications such as omeprazole and lansoprazole.

Synthesis Analysis

Methods

The synthesis of Linaprazan mesylate involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. The process typically includes:

  1. Initial Synthesis: Starting from specific precursors, the synthesis usually involves the formation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
  2. Mesylation: The final step often includes the mesylation process, where methanesulfonic acid is used to form Linaprazan mesylate from the base compound Linaprazan.

Technical Details

The synthetic route may vary but generally includes purification steps such as crystallization or chromatography to ensure high purity levels required for pharmaceutical applications. Detailed reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity .

Molecular Structure Analysis

Structure

Linaprazan mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula for Linaprazan mesylate is C17H20N2O4SC_{17}H_{20}N_2O_4S, indicating a structure that includes nitrogen heterocycles and sulfonate groups.

Chemical Reactions Analysis

Reactions

Linaprazan mesylate undergoes various chemical reactions that are essential for its activity and stability:

  1. Protonation: In an acidic environment, Linaprazan mesylate can be protonated, enhancing its solubility.
  2. Degradation: Under certain conditions (e.g., high pH), it can undergo hydrolysis, leading to loss of efficacy.
  3. Interaction with Enzymes: It specifically inhibits hydrogen-potassium adenosine triphosphatase through competitive binding with potassium ions.

Technical Details

The stability of Linaprazan mesylate is critical for its formulation in pharmaceutical products. Studies have shown that it maintains stability under typical storage conditions but may require specific formulations to enhance its shelf life .

Mechanism of Action

Process

Linaprazan mesylate exerts its therapeutic effects by selectively inhibiting the hydrogen-potassium adenosine triphosphatase enzyme located in the parietal cells of the gastric epithelium. This inhibition leads to decreased secretion of gastric acid.

Data

  • Inhibition Constant (IC50): The IC50 value for Linaprazan mesylate is reported to be approximately 1.0 ± 0.2 μM, indicating a strong inhibitory effect on gastric acid secretion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Linaprazan mesylate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: It exhibits good stability under normal conditions but is sensitive to extreme pH levels.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, which confirm its molecular structure and purity .

Applications

Linaprazan mesylate is primarily used in scientific research related to gastrointestinal disorders. Its applications include:

  • Clinical Trials: Evaluated for efficacy in treating gastroesophageal reflux disease and peptic ulcers.
  • Pharmaceutical Development: Used as a reference compound in drug formulation studies aimed at enhancing proton pump inhibition.

The ongoing research into Linaprazan mesylate continues to explore its potential benefits over existing proton pump inhibitors, particularly regarding side effects and long-term use outcomes .

Synthetic Pathways and Prodrug Optimization Strategies

Rational Design of Linaprazan Mesylate as a Glutarate Prodrug Derivative

Linaprazan mesylate (chemical name: 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate) represents a strategic advancement in potassium-competitive acid blocker (P-CAB) therapeutics through deliberate prodrug engineering. The parent compound, linaprazan (AZD0865), exhibited promising in vitro acid suppression capabilities with an IC50 of 1.0 ± 0.2 μM against gastric H+,K+-ATPase [3] [10]. However, clinical development by AstraZeneca was halted due to pharmacokinetic limitations: rapid systemic elimination necessitated supra-therapeutic dosing to maintain acid control, and high peak plasma concentrations (Cmax) caused transient hepatic transaminase elevations in early trials [1] [5].

The solution emerged through molecular conjugation with a glutaric acid moiety, creating the ester prodrug linaprazan glurate. This modification fundamentally altered the compound's pharmacokinetic behavior. The glutarate group serves dual purposes: (1) it dramatically increases molecular weight and polarity, reducing first-pass hepatic exposure and minimizing Cmax-related toxicity; and (2) it introduces a hydrolyzable ester linkage enabling controlled enzymatic reactivation in target tissues [1] [7]. Pharmacokinetic studies in Sprague-Dawley rats demonstrated a 75% reduction in Cmax and extended plasma residence time compared to linaprazan, translating to sustained acid suppression without hepatotoxic risks [1] [3]. The mesylate salt form was selected to optimize crystallinity, solid-state stability, and dissolution properties critical for oral bioavailability, as detailed in patent US20240067644A1 covering polymorphic forms of the hydrochloride salt [7].

Table 1: Key Pharmacokinetic Parameters of Linaprazan vs. Linaprazan Glurate in Rat Models

ParameterLinaprazan (2.4 mg/kg)Linaprazan Glurate (Equivalent Dose)Improvement
Cmax1270 ng eq./g (Female)~317.5 ng eq./g*75% Reduction
Tmax (h)4.0>6.0†Extended
AUC0-∞14300 ng·h eq./g~21450 ng·h eq./g‡50% Increase
t1/2 (h)4.64>7.0†>50% Extension

*Estimated from 75% Cmax reduction reported in [1]; †Based on toxicological study data [1]; ‡Estimated from AUC increases correlating with extended half-life

Enzymatic Activation Mechanisms: Role of Carboxylesterase Isoenzymes in Prodrug Conversion

The therapeutic efficacy of linaprazan glurate hinges on site-specific bioconversion to active linaprazan by carboxylesterase (CES) isoenzymes. CES1 and CES2, abundantly expressed in the intestinal mucosa and liver, catalyze the hydrolysis of the glutarate ester bond via nucleophilic serine residues in their catalytic triads [1] [6]. This enzymatic cleavage releases linaprazan and glutaric acid, achieving targeted activation within the portal circulation and minimizing systemic prodrug exposure.

In vitro studies using human hepatic S9 fractions demonstrate that linaprazan glurate undergoes rapid hydrolysis (t1/2 < 30 min) with CES1 showing ~3-fold higher catalytic efficiency (kcat/Km) than CES2 [1]. This preferential metabolism ensures:

  • Sustained Release: Controlled enzymatic kinetics prevent burst release, maintaining plasma linaprazan concentrations within the therapeutic window (0.5–2.0 μM) for >20 hours post-administration.
  • First-Pass Activation: Significant conversion during intestinal absorption and hepatic transit maximizes active drug delivery to gastric parietal cells while minimizing intact prodrug in systemic circulation.
  • Reduced Toxicity: Avoidance of high free acid concentrations (a concern with some ester prodrugs) as glutaric acid enters natural metabolic pathways via citric acid cycle intermediates [1] [7].

Table 2: Carboxylesterase Isoenzyme Specificity in Linaprazan Glurate Activation

IsoenzymeTissue LocalizationCatalytic Efficiency (kcat/Km, M-1s-1)Contribution to Activation
CES1Liver > Intestine~1.8 × 104Primary (70–80%)
CES2Intestine > Liver~6.2 × 103Secondary (20–30%)

Synthetic Route Optimization for Enhanced Stability and Bioavailability

The manufacturing synthesis of linaprazan glurate mesylate prioritizes control over critical quality attributes: polymorphic purity, ester bond stability, and salt stoichiometry. Patent US20240067644A1 details a four-step optimized route [7]:

Step 1: Linaprazan free base + Glutaric anhydride → Linaprazan glurate acid (Acetonitrile, 0–5°C)  Step 2: Acid purification via antisolvent crystallization (Ethyl acetate/Heptane)  Step 3: Salt formation with methanesulfonic acid in acetone (20–25°C)  Step 4: Isolation of mesylate salt by cooling crystallization  

Key innovations address stability and bioavailability challenges:

  • Low-Temperature Esterification: Minimizes diacid impurity formation (<0.5% by HPLC) [7].
  • Antisolvent Crystallization: Yields the glurate acid intermediate with >99.5% purity and optimal particle size (D90 < 50 μm) for efficient salt formation.
  • Stoichiometric Control: 1:1 linaprazan glurate to methanesulfonic acid ratio ensures consistent salt formation, confirmed by powder X-ray diffraction (PXRD) peaks at 8.9°, 12.3°, and 17.2° 2θ [7].
  • Polymorph Selection: Form I (thermodynamically stable) exhibits superior hygroscopicity (<0.1% weight gain at 75% RH) and dissolution rate (>85% in 30 min, pH 6.8 phosphate buffer) compared to metastable forms [7].

Comparative Analysis of Linaprazan Mesylate vs. Parent Compound (Linaprazan)

Linaprazan mesylate (the active metabolite) and its prodrug linaprazan glurate exhibit distinct pharmacological profiles:

Acid Suppression Efficacy:Linaprazan mesylate directly inhibits H+,K+-ATPase with Ki = 46 nM in a potassium-competitive manner [3] [10]. In vivo, 2.4 mg/kg achieves 88.1% proton pump inhibition in rabbit gastric glands [3]. However, its short elimination half-life (4.6–5.1h in rats) necessitates frequent dosing for sustained effect [3] [10]. Linaprazan glurate provides equivalent acid control with once-daily dosing due to prolonged linaprazan release, as evidenced by >80% healing rates in erosive esophagitis patients versus 60.6% with lansoprazole [8].

Molecular Properties:

  • Linaprazan Mesylate: Water solubility = 12.7 mg/mL (25°C), logP = 2.8, pKa = 6.1 [3] [5].
  • Linaprazan Glurate: Enhanced lipophilicity (logP = 3.9) facilitates lymphatic uptake, while the mesylate salt ensures rapid dissolution in gastric fluid [1] [7].

Therapeutic Performance:In moderate-to-severe erosive GERD (LA grade C/D), linaprazan glurate’s 4-week healing rate (80.9% per protocol) surpassed lansoprazole (59.1%) by >50% relative efficacy, attributable to sustained intragastric pH >4 holding time (68.2% vs. 34.2% for legacy P-CAB revaprazan) [6] [8].

Table 3: Functional Comparison of Linaprazan Derivatives

PropertyLinaprazan MesylateLinaprazan Glurate (Prodrug)Clinical Impact
Plasma Half-life (h)4.6–5.1>7.0QD vs. BID dosing
Cmax (ng/mL)1270 (rat)~300 (rat)Reduced hepatotoxicity risk
pH >4 Holding Time (%, 24h)~55*>68Superior lesion healing
Metabolic ActivationDirectCES-dependentTissue-targeted delivery

*Estimated from published pharmacokinetic data [3] [10]

Properties

CAS Number

855998-67-3

Product Name

Linaprazan mesylate

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H30N4O5S

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4)

InChI Key

QCHUWMQLRFKFDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Linaprazan mesylate; AR-h044277AW; AZD-0865 mesilate; AZD-0865 mesylate; Linaprazan mesilate.

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.